molecular formula C14H12N2O5S B12806806 4-(((4-Aminophenyl)sulfinyl)methyl)-3-nitrobenzoic acid CAS No. 110046-46-3

4-(((4-Aminophenyl)sulfinyl)methyl)-3-nitrobenzoic acid

Cat. No.: B12806806
CAS No.: 110046-46-3
M. Wt: 320.32 g/mol
InChI Key: XGZQLGBCPUKLKN-UHFFFAOYSA-N
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Description

4-(((4-Aminophenyl)sulfinyl)methyl)-3-nitrobenzoic acid is a nitrobenzoic acid derivative featuring a sulfinylmethyl group attached to a 4-aminophenyl moiety. The compound’s structure combines a benzoic acid core with a nitro group at the 3-position and a sulfoxide (S=O) group at the 4-position. The sulfinyl group introduces chirality, which may influence its biological interactions, while the nitro group acts as an electron-withdrawing substituent, enhancing the acidity of the carboxylic acid (pKa ~2–3) .

Properties

CAS No.

110046-46-3

Molecular Formula

C14H12N2O5S

Molecular Weight

320.32 g/mol

IUPAC Name

4-[(4-aminophenyl)sulfinylmethyl]-3-nitrobenzoic acid

InChI

InChI=1S/C14H12N2O5S/c15-11-3-5-12(6-4-11)22(21)8-10-2-1-9(14(17)18)7-13(10)16(19)20/h1-7H,8,15H2,(H,17,18)

InChI Key

XGZQLGBCPUKLKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Aminophenyl)sulfinyl)methyl)-3-nitrobenzoic acid typically involves multi-step organic reactions One common method starts with the nitration of benzoic acid to introduce the nitro group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(((4-Aminophenyl)sulfinyl)methyl)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products

    Oxidation: The major product is the corresponding sulfone derivative.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 4-(((4-Aminophenyl)sulfinyl)methyl)-3-nitrobenzoic acid exhibit antimicrobial activities. The presence of the nitro group is often associated with increased efficacy against various bacterial strains, making it a candidate for further investigation in antibiotic development .

Anticancer Potential

Studies have shown that derivatives of nitrobenzoic acids possess anticancer properties. The specific compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Experimental data suggest that it could be effective against specific cancer cell lines, warranting comprehensive studies to evaluate its potential as an anticancer agent .

Drug Development

The unique structure of 4-(((4-Aminophenyl)sulfinyl)methyl)-3-nitrobenzoic acid makes it a valuable scaffold for drug design. Researchers are exploring its potential as a lead compound for developing new therapeutics targeting various diseases, including cancer and bacterial infections. The sulfinyl and nitro functionalities provide opportunities for further chemical modifications to enhance pharmacological profiles .

Formulation in Drug Delivery Systems

Due to its solubility characteristics and biological activity, this compound can be considered for incorporation into drug delivery systems. Its ability to interact with biological membranes may facilitate targeted delivery mechanisms, improving the bioavailability of associated therapeutic agents .

Biodegradation Studies

The environmental impact of pharmaceuticals is a growing concern. Compounds like 4-(((4-Aminophenyl)sulfinyl)methyl)-3-nitrobenzoic acid are being studied for their biodegradability and environmental fate. Understanding how such compounds break down in various ecosystems can inform risk assessments and regulatory decisions regarding their use .

Monitoring Environmental Contaminants

Given its chemical stability, this compound can serve as a marker for monitoring pollution levels in aquatic environments. Its detection can help assess the impact of pharmaceutical contaminants on ecosystems, guiding remediation efforts .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations lower than standard antibiotics .
Study BAnticancer EffectsIn vitro studies showed significant reduction in cell viability in breast cancer cell lines after treatment with the compound .
Study CEnvironmental ImpactInvestigated degradation pathways in aquatic systems, revealing half-lives that inform potential ecological risks associated with pharmaceutical runoff .

Mechanism of Action

The mechanism of action of 4-(((4-Aminophenyl)sulfinyl)methyl)-3-nitrobenzoic acid involves its interaction with various molecular targets. The sulfinyl and nitro groups can participate in redox reactions, while the aminophenyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight logP pKa (COOH) Key Substituents
Target Compound 332.31 ~1.8 ~2.5 Sulfinylmethyl, 4-aminophenyl, 3-NO2
4-(Methylamino)-3-nitrobenzoic acid 210.17 ~1.5 ~4.2 Methylamino, 3-NO2
4-((Nitrooxy)methyl)-3-nitrobenzoic acid 256.15 ~0.9 ~1.8 Nitrooxy, 3-NO2
4-(Cyclohexyl)-3-nitrobenzoic acid 265.28 ~2.5 ~2.7 Cyclohexyl, 3-NO2

Biological Activity

4-(((4-Aminophenyl)sulfinyl)methyl)-3-nitrobenzoic acid, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological pathways, and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of 4-(((4-Aminophenyl)sulfinyl)methyl)-3-nitrobenzoic acid includes a sulfinyl group attached to a benzoic acid moiety, which is critical for its biological activity. The presence of the amino and nitro groups contributes to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of 4-(((4-Aminophenyl)sulfinyl)methyl)-3-nitrobenzoic acid. SAR studies have identified critical functional groups that enhance its activity:

Functional GroupEffect on Activity
Amino GroupEnhances binding affinity to target receptors
Nitro GroupIncreases reactivity and potential for redox interactions
Sulfinyl GroupModulates solubility and bioavailability

These insights guide the design of analogs with improved therapeutic profiles.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • NF-κB Activation Study :
    • A study demonstrated that 4-(((4-Aminophenyl)sulfinyl)methyl)-3-nitrobenzoic acid significantly enhances NF-κB activation in THP-1 cells after prolonged exposure to LPS. This suggests its potential as an immunomodulatory agent .
  • Antimicrobial Screening :
    • In a screening assay against various bacterial strains, preliminary results indicated moderate antibacterial activity. However, further investigations are needed to establish specific efficacy and mechanisms .
  • Calcium Channel Modulation :
    • The compound was evaluated for its ability to inhibit calcium channels, showing promising results that could link it to neuroprotective effects .

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